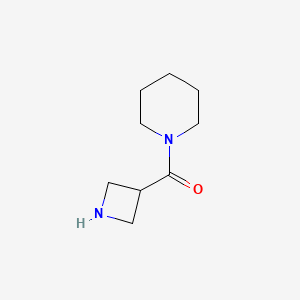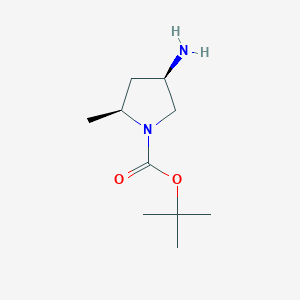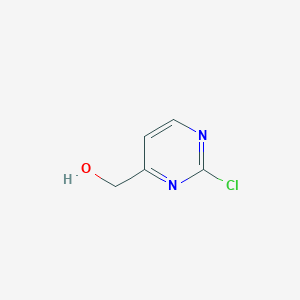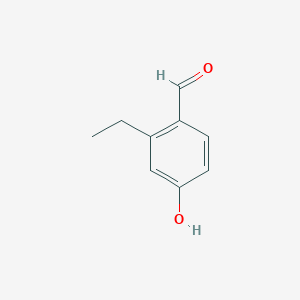![molecular formula C11H17N3O B1521325 [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol CAS No. 1152501-47-7](/img/structure/B1521325.png)
[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol
Descripción general
Descripción
“[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol”, also known as APIM, is a chemical compound with potential applications in various fields of research. It has a molecular weight of 207.28 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is [1-(6-amino-3-pyridinyl)-4-piperidinyl]methanol . The InChI code is 1S/C11H17N3O/c12-11-2-1-10(7-13-11)14-5-3-9(8-15)4-6-14/h1-2,7,9,15H,3-6,8H2,(H2,12,13) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 207.28 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Methanol-Induced Retinal Toxicity
Optical Coherence Tomography (OCT) is instrumental in evaluating retinal edema and nerve fiber swelling in cases of methanol-induced retinal toxicity. In a documented case, OCT demonstrated significant retinal profile changes during the acute phase of methanol toxicity, highlighting its value in assessing the severity and temporal changes in the retinal profile due to methanol exposure (Fujihara, Kikuchi, & Kurimoto, 2006).
Methanol Exposure and Fatty Acid Methyl Esters
Methanol, as a component of certain alcoholic beverages and an endogenously formed product, may promote the synthesis of fatty acid methyl esters (FAMEs) in the blood. Increased concentrations of FAMEs were found in patients with liver dysfunction, suggesting a potential relationship between methanol exposure, FAMEs presence, and liver disease (Aleryani, Cluette-Brown, Khan, Hasaba, López de Heredia, & Laposata, 2005).
Methanol Exposure in Industrial Settings
Methanol exposure in industrial settings, such as during tank cleaning before methanol loading, can lead to acute toxicity. Protective measures and prompt treatment are crucial in such scenarios to prevent severe health consequences (Downie, Khattab, Malik, & Samara, 1992).
Transdermal Methanol Intoxication
Methanol intoxication can occur not only through ingestion but also through transdermal exposure, albeit rarely. Cases have been reported where traditional folk medicine practices involving the use of methylated spirits have led to severe methanol intoxication, emphasizing the need for public awareness and medical vigilance in such practices (Vural, 2019).
Safety And Hazards
The safety information available indicates that this compound is potentially dangerous. The hazard statements include H302, H315, H318, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
[1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-11-2-1-10(7-13-11)14-5-3-9(8-15)4-6-14/h1-2,7,9,15H,3-6,8H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXDPXRBTAEOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





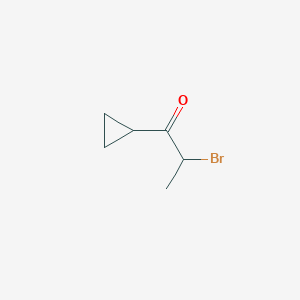


![1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile](/img/structure/B1521249.png)
